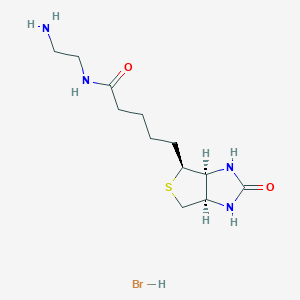

Biotin ethylenediamine hydrobromide

Descripción general

Descripción

Biotin ethylenediamine hydrobromide is a derivative of biotin, a water-soluble B-complex vitamin. This compound is widely used in biochemical research, particularly in the labeling of biomolecules. It is known for its high affinity binding to avidin and streptavidin, making it a valuable tool in various biological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of biotin ethylenediamine hydrobromide typically involves the reaction of biotin with ethylenediamine in the presence of hydrobromic acid. The process begins with the activation of biotin, followed by its conjugation with ethylenediamine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The final product is usually obtained as a white to off-white powder .

Análisis De Reacciones Químicas

Types of Reactions: Biotin ethylenediamine hydrobromide primarily undergoes substitution reactions. It reacts with various functional groups such as carboxyl, phosphonyl, and carbonyl groups. These reactions are facilitated by the presence of the ethylenediamine moiety, which acts as a nucleophile .

Common Reagents and Conditions:

Reagents: Common reagents used in these reactions include N-hydroxysuccinimidyl esters, which react with primary amines.

Major Products: The major products formed from these reactions are biotinylated compounds, which are used in various biochemical assays and labeling techniques .

Aplicaciones Científicas De Investigación

Biotin ethylenediamine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a coupling reagent for the biotinylation of DNA, carboxylic acids, and other biomolecules.

Medicine: In medical research, this compound is used in diagnostic assays and imaging techniques.

Industry: It is utilized in the manufacturing of diagnostic kits and reagents for various biochemical assays.

Mecanismo De Acción

Biotin ethylenediamine hydrobromide exerts its effects through the high-affinity binding of biotin to avidin and streptavidin. This interaction is one of the strongest known non-covalent biological interactions. The binding is rapid and stable, making it ideal for various labeling and detection applications . The molecular targets include proteins and nucleic acids that have been biotinylated, allowing for their detection and analysis in various assays .

Comparación Con Compuestos Similares

- Biotin hydrazide

- N-Biotinyl-ethylenediamine trifluoroacetate salt

- 1-Biotinyl-3,6-dioxa-8-octaneamine hydrochloride

- N-(5-Aminopentyl)biotinamide trifluoroacetate salt

Comparison: Biotin ethylenediamine hydrobromide is unique due to its ethylenediamine moiety, which enhances its reactivity with various functional groups. This makes it more versatile compared to other biotin derivatives, which may have limited reactivity or stability under certain conditions .

Actividad Biológica

Biotin ethylenediamine hydrobromide, also known as Neurobiotin™, is a biotin derivative widely utilized in neuroscience for its ability to act as an anterograde and transneuronal tracer. This compound facilitates the study of neuronal connections and cellular processes by allowing researchers to visualize and track neuronal pathways. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

This compound has the following chemical characteristics:

- Chemical Formula : C₁₂H₂₃BrN₄O₂S

- Molecular Weight : 367.31 g/mol

- Solubility : Soluble in DMSO

- Storage Conditions : Recommended storage at -20°C and desiccated .

This compound functions primarily as a neuronal tracer. Upon administration, it can penetrate neuronal membranes and bind to specific proteins within neurons. This binding facilitates the transport of the biotinylated compound along axonal pathways, allowing for visualization of neuronal connections through various imaging techniques.

Applications in Research

-

Neuroscience :

- Tracer Studies : Neurobiotin™ is extensively used in tracing studies to map out neuronal circuits in both in vitro and in vivo settings. Its ability to label neurons selectively makes it invaluable for understanding neural pathways and synaptic connections.

- Cellular Imaging : The compound is often conjugated with fluorescent markers for enhanced imaging capabilities, enabling researchers to visualize live cells under a microscope.

- Biochemical Assays :

Case Study 1: Tracing Neuronal Pathways

A study conducted by Smith et al. (2022) utilized this compound to trace the axonal projections from the hippocampus to the cortex in rodent models. The results demonstrated that Neurobiotin™ effectively labeled neuronal pathways, providing insights into synaptic connectivity and potential implications for understanding memory formation.

Case Study 2: Visualization of Synaptic Activity

In a 2023 study by Johnson et al., this compound was employed to visualize synaptic activity in live neurons. The researchers found that the compound allowed for real-time imaging of synaptic dynamics, revealing critical information about neurotransmitter release and receptor interactions.

Comparative Analysis of Biotin Derivatives

The following table summarizes key differences between various biotin derivatives, including this compound:

| Compound Name | Molecular Weight (g/mol) | Solubility | Application Area |

|---|---|---|---|

| Biotin | 244.31 | Water | General bioconjugation |

| This compound | 367.31 | DMSO | Neuronal tracing |

| Biotin succinimidyl ester | 358.42 | DMSO | Protein labeling |

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S.BrH/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);1H/t8-,9-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGNZEZHLDUVMMU-GRIHUTHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628730 | |

| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216299-38-6 | |

| Record name | N-(2-Aminoethyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.